molecular formula C11H12O3 B061256 3-(1,3-Dioxan-2-yl)benzaldehyde CAS No. 169339-42-8

3-(1,3-Dioxan-2-yl)benzaldehyde

Cat. No. B061256
M. Wt: 192.21 g/mol
InChI Key: FZSFOZVMUJVWRM-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)benzaldehyde is a chemical compound that has been studied in the context of organic chemistry, particularly in the synthesis and structural analysis of its derivatives. This compound is significant due to its potential applications in various fields such as material science and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives similar to 3-(1,3-Dioxan-2-yl)benzaldehyde involves complex processes including intramolecular transacetalization and cyclization reactions. For instance, the synthesis process can start from compounds like diethyl 3-hydroxyglutarate to yield tricyclic structures after a series of reactions, including acid-catalyzed transacetalization (Asare-Nkansah & Wünsch, 2016).

Molecular Structure Analysis

The molecular structure of 3-(1,3-Dioxan-2-yl)benzaldehyde derivatives has been elucidated using X-ray crystallography, showing distinct features like axial orientation of phenyl groups and specific dihedral angles in crystalline states. For example, derivatives have been found with slightly distorted chair conformations and anti-parallel packing in chains (Jene & Ibers, 2000).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including Lewis acid-catalyzed amination, demonstrating its reactivity towards forming new bonds and structures (Jiang et al., 2014). Additionally, reactions involving dioxane rings, such as ring-opening, have been catalyzed by agents like AgOTf, showcasing the compound's versatility in organic synthesis (Pan, Liu, & Wang, 2018).

Physical Properties Analysis

The physical properties of 3-(1,3-Dioxan-2-yl)benzaldehyde derivatives, such as solubility, melting points, and crystal structures, have been studied to understand their behavior in different environments. For example, the analysis of crystal structures provides insights into the compound's stability and interaction potential (Jene & Ibers, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electron distribution, are crucial for understanding how 3-(1,3-Dioxan-2-yl)benzaldehyde and its derivatives behave in chemical reactions. Studies have shown that these compounds can participate in various organic reactions, contributing to the synthesis of complex organic molecules (Jiang et al., 2014).

Scientific Research Applications

Catalysis and Chemical Synthesis

3-(1,3-Dioxan-2-yl)benzaldehyde, a derivative of 1,3-dioxane, plays a significant role in catalysis and chemical synthesis. For instance, it serves as a precursor in the synthesis of functionally substituted aldehydes, particularly in the vanillin series, illustrating its utility in creating biologically active substances for diverse applications. This synthesis, catalyzed by sulfo cation exchanger FIBAN K-1, showcases its potential as a building block in organic chemistry, providing a pathway to novel compounds with significant yields (Dikusar, 2013). Additionally, its involvement in the unusual catalytic activity of vermiculites, leading to radical oxidative coupling, further highlights its versatility in chemical transformations. This specific application emphasizes the role of natural and ion-enriched vermiculite catalysts in facilitating complex reactions, including C-C bond cleavage and decarbonylation/decarboxylation processes (Cvejn et al., 2020).

Advanced Material Synthesis

The compound has also been identified in the study of advanced materials, particularly in the synthesis of dihydropyridines (DHPs), where its related structures have been leveraged in reactions with benzaldehydes under Ytterbium-catalyzed conditions. This process underscores the adaptability of 1,3-dioxane derivatives in synthesizing a variety of structurally complex molecules under mild conditions, contributing to the field of medicinal chemistry and material sciences (Sueki et al., 2011).

Chemical Structure and Reactivity Studies

Explorations into the crystal structures of 3-(1,3-dioxan-2-yl)benzaldehyde derivatives provide insights into their conformational dynamics and reactivity. These studies are crucial for understanding the fundamental properties that govern their applications in catalysis, synthesis, and potentially in the design of functional materials. The elucidation of crystal structures aids in the prediction of reactivity patterns and the optimization of reaction conditions for synthesizing target compounds (Jene & Ibers, 2000).

Safety And Hazards

The safety data sheet for “3-(1,3-Dioxan-2-yl)benzaldehyde” can be found online6. It is important to refer to this document for detailed safety and hazard information.


Future Directions

The future directions for “3-(1,3-Dioxan-2-yl)benzaldehyde” are not explicitly mentioned in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

3-(1,3-dioxan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7-8,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSFOZVMUJVWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434867
Record name 3-(1,3-dioxan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-yl)benzaldehyde

CAS RN

169339-42-8
Record name 3-(1,3-Dioxan-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169339-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-dioxan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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